Ethyl 4-{[(benzylsulfanyl)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzylsulfanyl group attached to an acetamido moiety, which is further connected to an ethyl ester of benzoic acid. Its unique structure allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzylsulfanyl acetamide intermediate. This intermediate is then coupled with ethyl 4-aminobenzoate under specific reaction conditions to yield the final product. Common reagents used in these reactions include benzyl chloride, thiourea, and ethyl 4-aminobenzoate. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
ETHYL 4-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the acetamido moiety may interact with other functional groups in biological molecules, further contributing to its biological activity.
Comparison with Similar Compounds
ETHYL 4-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-CYANOACETAMIDO BENZOATE: Similar structure but with a cyano group instead of a benzylsulfanyl group.
ETHYL 4-AMINOBENZOATE: Lacks the benzylsulfanyl and acetamido groups, making it less reactive.
BENZOCAINE: A well-known local anesthetic with a similar benzoate structure but different functional groups.
The uniqueness of ETHYL 4-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE lies in its benzylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C18H19NO3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 4-[(2-benzylsulfanylacetyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3S/c1-2-22-18(21)15-8-10-16(11-9-15)19-17(20)13-23-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20) |
InChI Key |
AEODGVYWXVPFED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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